molecular formula C6H5ClS B041493 4-Chlorothiophenol CAS No. 106-54-7

4-Chlorothiophenol

Cat. No. B041493
CAS RN: 106-54-7
M. Wt: 144.62 g/mol
InChI Key: VZXOZSQDJJNBRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorothiophenol and its derivatives has been extensively studied. For example, a study on the synthesis and structure verification of chlorinated 4-Methoxyphenols, which are models of metabolites of chlorophenolic compounds, presents methods for the synthesis of these compounds, indicating the broader interest in chlorophenol derivatives (Knuutinen et al., 1988). Another example is the efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols, demonstrating the methods for producing phenol derivatives in significant yields, highlighting the synthetic interest in this class of compounds (Zinin et al., 2017).

Molecular Structure Analysis

The molecular structure of chlorophenols and their derivatives has been a subject of detailed investigation, utilizing techniques such as NMR, mass spectrometry, and quantum chemical calculations. For instance, the study on molecular docking and quantum chemical calculations of a specific phenol-based polymer provides insights into the molecular structure and spectroscopic data, demonstrating the computational approach to understanding the molecular characteristics of such compounds (Viji et al., 2020).

Chemical Reactions and Properties

Research on 4-Chlorothiophenol involves its role in various chemical reactions, such as photochemical arylation reactions, demonstrating its reactivity and potential for creating new chemical bonds and structures (Lazzaroni et al., 2007). The ability of 4-Chlorothiophenol derivatives to participate in complex chemical processes highlights their significance in synthetic chemistry.

Physical Properties Analysis

While specific studies on the physical properties of 4-Chlorothiophenol itself were not identified, the investigation of similar compounds often includes analyses of solubility, thermal stability, and other physical characteristics. These studies are crucial for understanding how 4-Chlorothiophenol and its derivatives behave under different conditions and for their application in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of 4-Chlorothiophenol derivatives, such as their electrochemical and thermal properties, have been studied to explore their potential applications in areas like polymer synthesis and environmental science. For example, the synthesis and investigation of a novel polyphenol's thermal and electrochemical properties shed light on the applicability of chlorophenol derivatives in solar cell applications (Demir, 2012).

Scientific Research Applications

Fluorimetric and Colorimetric Sensing of Mercury (II)

  • Scientific Field: Analytical Chemistry .
  • Application Summary: 4-Chlorothiophenol is used as a protective ligand for copper nanoclusters (CuNC). These CuNC display self-assembly-induced emission, which is quenched by Hg (II). This property is exploited for the sensing of mercury (II) .
  • Method of Application: Highly luminescent and stable CuNC were synthesized using 4-chlorothiophenol as the capping/protecting ligands . The fluorescence of these CuNC is quenched by Hg (II), mainly due to the formation of a complex via Hg-S bonding between the Hg (II) ions and the ligand .
  • Results or Outcomes: The assay enables Hg (II) to be determined with good sensitivity and a linear response ranging from 1 to 500 nM Hg (II) with a 0.3 nM limit of detection . The method was implemented in a test strip that can be used for visual determination of Hg (II) in complex environmental water samples .

Luminescent Nanomaterials

  • Scientific Field: Nanotechnology .
  • Application Summary: 4-Chlorothiophenol is used as a protective ligand for copper nanoclusters (CuNC). These CuNC display self-assembly-induced emission, which is a promising class of luminescent nanomaterials .
  • Method of Application: Highly luminescent and stable CuNC were synthesized using 4-chlorothiophenol as the capping/protecting ligands . These CuNC display self-assembly-induced emission with excitation/emission maxima at 330/605 nm even in neutral or alkaline aqueous environment .
  • Results or Outcomes: The CuNC have strong luminescence emission, high fluorescence quantum yield, long fluorescence lifetimes, and inherent biocompatibility . They are utilized to construct fluorescent, electrochemical, electrochemiluminescent, and photoelectrochemical sensors or biosensors for the sensitive detection of DNA, protein, metal ions, small molecules, and enzymes activity .

Formation of Chlorotriophenoxy Radicals

  • Scientific Field: Environmental Chemistry .
  • Application Summary: The chlorothiophenoxy radicals (CTPRs) are key intermediate species in the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). The formation of CTPRs from the complete series reactions of 19 chlorothiophenol (CTP) congeners with H and OH radicals were investigated theoretically .
  • Method of Application: The formation of CTPRs from the complete series reactions of 19 chlorothiophenol (CTP) congeners with H and OH radicals were investigated theoretically by using the density functional theory (DFT) method .
  • Results or Outcomes: The study indicates that the structural parameters, thermal data, and rate constants as well as the formation potential of CTPRs from CTPs are strongly dominated by the chlorine substitution at the ortho-position of CTPs .

Electrochemical Oxidative Aminosulfenylation of Alkenes

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chlorothiophenol is used in the electrochemical oxidative aminosulfenylation of alkenes .
  • Method of Application: In an oven-dried undivided three-necked bottle (25 ml) equipped with a stir bar, thiophenols (0.5 mmol), amines (1.0 mmol), and nBu4NBF4 (0.5 mmol) were combined and added .
  • Results or Outcomes: The study does not provide specific results or outcomes for this application .

Synthesis of Biaryl Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chlorothiophenol is used in the synthesis of biaryl compounds through a process known as Suzuki coupling .
  • Method of Application: The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction that involves the reaction of an aryl- or vinyl-boronate compound with an aryl- or vinyl-halide compound . In this case, 4-Chlorothiophenol (an aryl-halide) can be reacted with an aryl- or vinyl-boronate to form a biaryl compound .
  • Results or Outcomes: The study does not provide specific results or outcomes for this application .

Synthesis of Thioethers

  • Scientific Field: Organic Chemistry .
  • Application Summary: 4-Chlorothiophenol can be used in the synthesis of thioethers, which are a class of organic compounds that contain a sulfur atom bonded to two carbon atoms .
  • Method of Application: The synthesis of thioethers typically involves the reaction of a halide (like 4-Chlorothiophenol) with an alkoxide under basic conditions .
  • Results or Outcomes: The study does not provide specific results or outcomes for this application .

Safety And Hazards

4-Chlorothiophenol is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The 4-Chlorothiophenol market is projected to reach a multimillion-dollar valuation by 2030, exhibiting an unexpected CAGR during the forecast period of 2023-2031 . The demand for pharmaceuticals and dyes is the major factor driving the growth of this market globally .

Relevant Papers One paper discusses the use of 4-Chlorothiophenol capped copper nanoclusters for highly selective fluorimetric and colorimetric sensing of mercury (II) . Another paper discusses the effectiveness of 4-Chlorothiophenol as an adhesion promoter for the deposition of Parylene-C to gold .

properties

IUPAC Name

4-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059341
Record name Benzenethiol, 4-chloro-
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Molecular Weight

144.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorothiophenol

CAS RN

106-54-7
Record name 4-Chlorobenzenethiol
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Record name p-Chlorothiophenol
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Record name 4-Chlorothiophenol
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Record name Benzenethiol, 4-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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